2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide
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Overview
Description
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H14N4OS2 and its molecular weight is 318.41. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Compounds derived from the benzothiazole structure, including 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide, have been extensively studied for their antitumor properties. For instance, a study by Yurttaş et al. (2015) synthesized various derivatives bearing different heterocyclic rings and evaluated their antitumor activity in vitro against human tumor cell lines, finding notable anticancer activity in some derivatives (Yurttaş et al., 2015). Similarly, Havrylyuk et al. (2010) investigated novel 4-thiazolidinones with benzothiazole moiety for anticancer activity, revealing effectiveness against various cancer cell lines (Havrylyuk et al., 2010).
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been a significant area of research. Rezki (2016) synthesized N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides and found them to display promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016). Another study by Bhoi et al. (2015) focused on synthesizing N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which exhibited broad-spectrum antibacterial activity (Bhoi et al., 2015).
Insecticidal Properties
Research by Fadda et al. (2017) explored the insecticidal potential of heterocycles incorporating a thiadiazole moiety, derived from a similar precursor, against the cotton leafworm, Spodoptera littoralis, demonstrating its applicability in pest control (Fadda et al., 2017).
Synthesis of Heterocyclic Compounds
The synthesis of various heterocyclic compounds using benzothiazole derivatives is a key area of research. Moriarty et al. (1992) achieved the one-pot synthesis of 4-substituted 2-amino- or 2-(arylamino) thiazoles, highlighting the versatility of these compounds in chemical synthesis (Moriarty et al., 1992).
Mechanism of Action
Target of Action
Similar compounds with a thiazole moiety have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, anti-alzheimer, and antihypertensive effects .
Mode of Action
Compounds with a similar thiazole structure have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole-based compounds have been found to interact with a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar thiazole-based compounds have been found to exhibit various pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar thiazole-based compounds have been found to exhibit a range of effects at the molecular and cellular level .
Action Environment
The action of similar thiazole-based compounds has been found to be influenced by various environmental factors .
Properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c1-9-8-20-13(15-9)17-12(19)7-18(2)14-16-10-5-3-4-6-11(10)21-14/h3-6,8H,7H2,1-2H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIGHMDSBOFZFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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